molecular formula C18H19N3O5S B11558522 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

Cat. No.: B11558522
M. Wt: 389.4 g/mol
InChI Key: PQTBYANIIIXBNW-VXLYETTFSA-N
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Description

N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of Schiff bases and hydrazones This compound is characterized by the presence of a methoxy-substituted phenyl ring, a nitrophenyl group, and a sulfanyl-acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups, along with the sulfanyl-acetohydrazide moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H19N3O5S/c1-25-16-8-5-14(17(9-16)26-2)10-19-20-18(22)12-27-11-13-3-6-15(7-4-13)21(23)24/h3-10H,11-12H2,1-2H3,(H,20,22)/b19-10+

InChI Key

PQTBYANIIIXBNW-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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